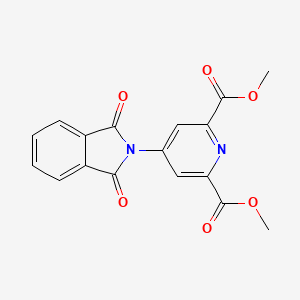
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety and two ester groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate typically involves the condensation of dimethyl 2,6-pyridinedicarboxylate with a suitable isoindoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyridine dicarboxylate is reacted with a halogenated isoindoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved .
類似化合物との比較
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog without the isoindoline moiety.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
Uniqueness: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H12N2O6 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC名 |
dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(22)12-7-9(8-13(18-12)17(23)25-2)19-14(20)10-5-3-4-6-11(10)15(19)21/h3-8H,1-2H3 |
InChIキー |
PFLVXNPYVFUTTH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


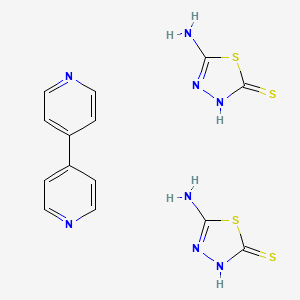
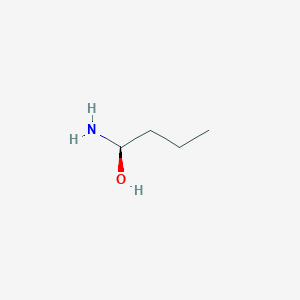
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
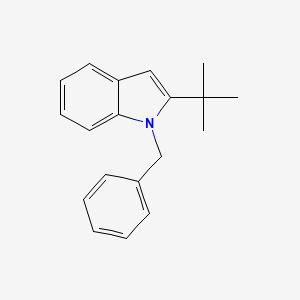

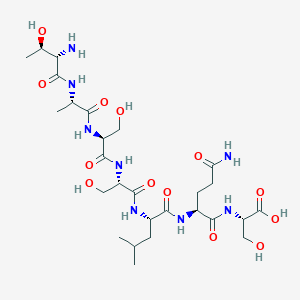
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
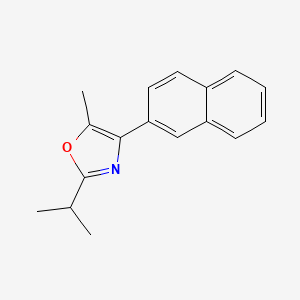
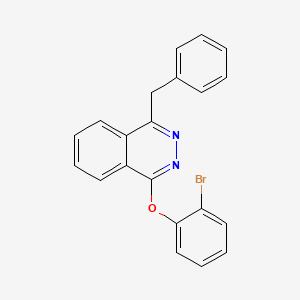
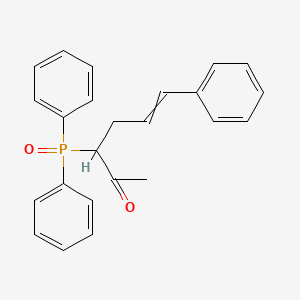
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
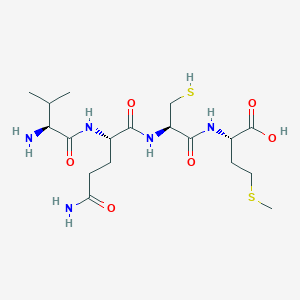
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
